![molecular formula C16H17Cl2NO B314984 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B314984.png)
2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dichlorophenyl)methylamino]-1-phenyl-1-propanol is an alkylbenzene.
科学的研究の応用
Anticancer Potential
- FTY720 in Cancer Therapy
- FTY720, structurally similar to 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol, exhibits preclinical antitumor efficacy in various cancer models. The cytotoxic effect does not require phosphorylation, indicating a mechanism different from its immunosuppressive property. This showcases its potential in cancer therapy, separate from its known use as an immunosuppressant in multiple sclerosis (Zhang et al., 2013).
Environmental Impact and Biodegradation
- Herbicide 2,4-D: Environmental and Biodegradation Aspects
- 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with similarities to the chemical , is widely used in agriculture to control weeds. Its environmental impact is significant, and microbial biodegradation plays a crucial role in mitigating its effects. This highlights the importance of understanding and harnessing microorganisms for the degradation of such herbicides to protect the environment and public health (Magnoli et al., 2020).
Biotoxicity and Environmental Fate
- 2,4-D Herbicide: Global Trends and Environmental Fate
- Research on the toxicology of 2,4-D, a structurally related compound, has been extensive due to its global use in agriculture and subsequent environmental impact. Studies focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and the molecular imprinting of 2,4-D. This comprehensive overview assists in understanding the environmental fate and potential biotoxic effects of similar compounds (Zuanazzi et al., 2020).
特性
分子式 |
C16H17Cl2NO |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
2-[(2,4-dichlorophenyl)methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H17Cl2NO/c1-11(16(20)12-5-3-2-4-6-12)19-10-13-7-8-14(17)9-15(13)18/h2-9,11,16,19-20H,10H2,1H3 |
InChIキー |
JHYSENDMFUMZPU-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B314907.png)
![2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B314912.png)
![Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B314914.png)
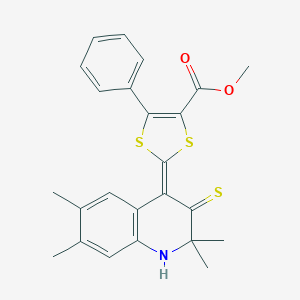
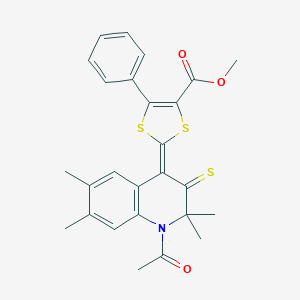
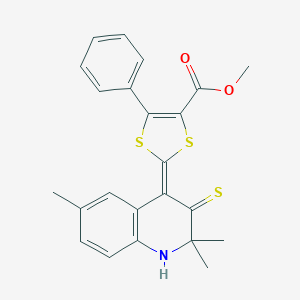
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314931.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314934.png)
![N-{4-[7-[4-(dimethylamino)benzylidene]-2-(4-fluorobenzoyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B314938.png)
![[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl][4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314939.png)
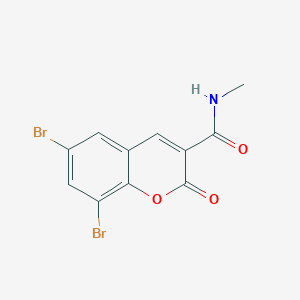
![1,3-benzodioxol-5-yl(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B314944.png)
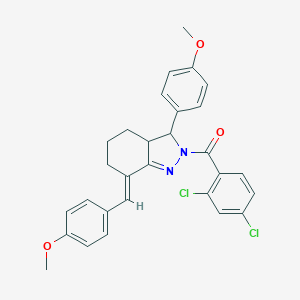
![dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B314946.png)